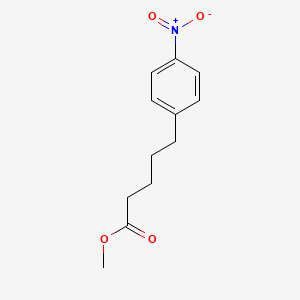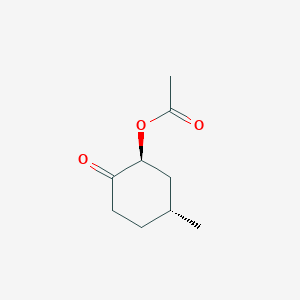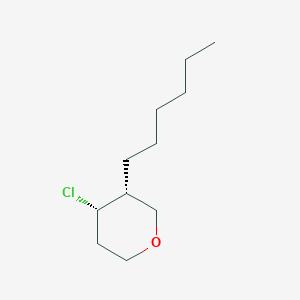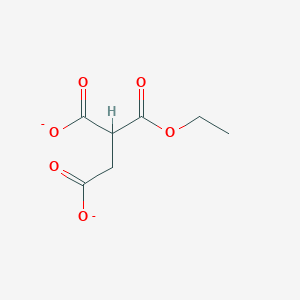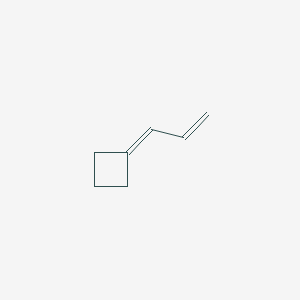
Cyclobutane, 1-propenylidene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane, 1-propenylidene- is an organic compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclobutane, 1-propenylidene- is characterized by a four-membered ring with a propenylidene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutane, 1-propenylidene- can be synthesized through several methods. One common approach involves the [2+2] cycloaddition of alkenes with allenoates, which enables the rapid synthesis of 1,3-substituted cyclobutanes under simple and robust reaction conditions . Another method involves the copper-catalyzed ring opening of [1.1.1]propellane followed by subsequent reaction with alkynes .
Industrial Production Methods
Industrial production of cyclobutane derivatives often involves the dehalogenation of 1,4-dihalobutanes using reducing metals . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutane, 1-propenylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert cyclobutanone derivatives back to cyclobutane.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorine (Cl₂) are often employed.
Major Products Formed
The major products formed from these reactions include cyclobutanone derivatives, halogenated cyclobutanes, and various substituted cyclobutanes.
Wissenschaftliche Forschungsanwendungen
Cyclobutane, 1-propenylidene- has several scientific research applications:
Wirkmechanismus
The mechanism of action of cyclobutane, 1-propenylidene- involves its ability to undergo ring-opening reactions, releasing strain energy and forming reactive intermediates . These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane, 1-propenylidene- can be compared with other cycloalkanes such as cyclopropane, cyclopentane, and cyclohexane . Unlike cyclopropane, which has a three-membered ring, cyclobutane has a four-membered ring, resulting in different strain and reactivity properties. Cyclopentane and cyclohexane have larger rings, leading to lower ring strain and different chemical behaviors. The unique structure of cyclobutane, 1-propenylidene- makes it a valuable compound for specific applications where its reactivity and strain energy can be leveraged.
Similar Compounds
Cyclopropane: A three-membered ring cycloalkane with high ring strain.
Cyclopentane: A five-membered ring cycloalkane with lower ring strain.
Cyclohexane: A six-membered ring cycloalkane with minimal ring strain.
Eigenschaften
CAS-Nummer |
61422-84-2 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
prop-2-enylidenecyclobutane |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-3-6-7/h2,4H,1,3,5-6H2 |
InChI-Schlüssel |
YQHGGJVVSMJUMW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=C1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


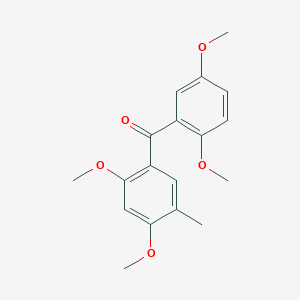

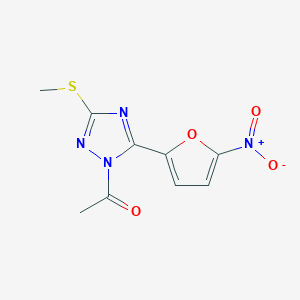
![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)


![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
